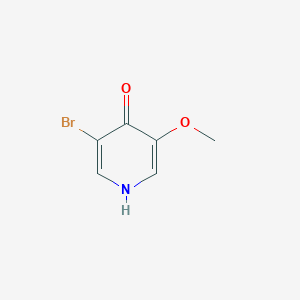
3-Bromo-5-methoxypyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-methoxypyridin-4-ol is an organic compound with the molecular formula C6H6BrNO2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of the bromine atom introduces a site for potential substitution reactions, while the methoxy group adds a donating functionality that can influence reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromo-5-methoxypyridin-4-ol typically involves the bromination of a methoxypyridine precursor. One method involves taking p-methoxypyridine as a starting material and carrying out bromination, substitution, and methoxylation reactions . The reaction conditions are generally mild, and the process can be completed at a low temperature with the use of hydrochloric acid/nitrous acid solution .
Industrial Production Methods
For industrial production, the method described above can be scaled up. The process is designed to be environmentally friendly, with reduced impurities and high yield . The use of low-boiling point solvents and simple post-treatment steps makes it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-methoxypyridin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
3-Bromo-5-methoxypyridin-4-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Bromo-5-methoxypyridin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-iodo-3-methoxypyridin-4-ol: Similar structure but with an additional iodine atom.
3-Bromo-2-methoxypyridin-4-yl boronic acid: Contains a boronic acid group instead of a hydroxyl group.
2-Bromo-3-methoxypyridin-4-ol: Similar structure but with different positioning of the bromine and methoxy groups.
Uniqueness
The presence of both bromine and methoxy groups provides a versatile platform for further chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C6H6BrNO2 |
|---|---|
Poids moléculaire |
204.02 g/mol |
Nom IUPAC |
3-bromo-5-methoxy-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6BrNO2/c1-10-5-3-8-2-4(7)6(5)9/h2-3H,1H3,(H,8,9) |
Clé InChI |
RHJWSOUPDGPKNP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CNC=C(C1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans](/img/structure/B13584718.png)

![N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine](/img/structure/B13584724.png)

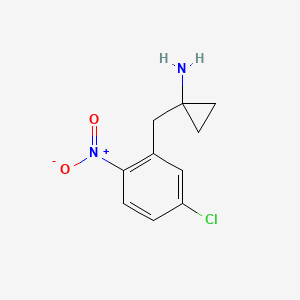
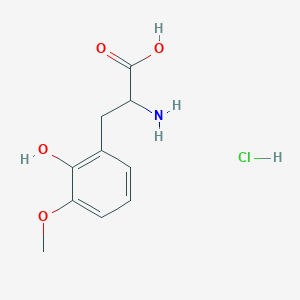
![rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B13584752.png)
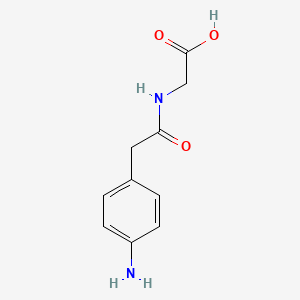
![2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13584765.png)
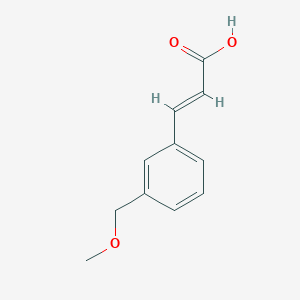
![1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B13584786.png)
![[2-Bromo-6-(dimethylamino)phenyl]methanol](/img/structure/B13584799.png)
![tert-butylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13584801.png)
